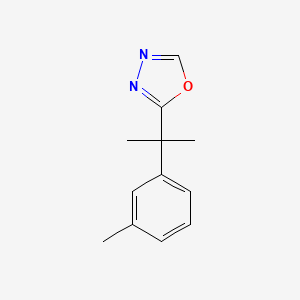

2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole

概要

説明

2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

準備方法

The synthesis of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

化学反応の分析

Cyclodesulfurization of Thiosemicarbazides

The compound can be synthesized via cyclodesulfurization of thiosemicarbazide intermediates using coupling reagents like TBTU (tetramethylurea tetrafluoroborate). For example:

-

Step 1 : React m-tolylpropan-2-yl hydrazide with aryl isothiocyanates in methanol to form thiosemicarbazides (75–88% yield) .

-

Step 2 : Cyclize the intermediate with TBTU/DIEA in DMF at 50°C, achieving yields up to 85% (Table 1) .

Key Data :

| Reagent | Time (h) | Yield (%) |

|---|---|---|

| TBTU | 4 | 85 |

| DCC | 6 | 50 |

| Hg(OAc)₂ | 8 | <30 |

TBTU outperforms traditional desulfurizing agents (e.g., Hg(OAc)₂) due to reduced toxicity and higher efficiency .

Nucleophilic Substitution at Position 2

The 2-amino group in analogous 1,3,4-oxadiazoles undergoes alkylation or acylation. For 2-(2-m-tolylpropan-2-yl) derivatives:

-

Alkylation : React with bromoalkanes (e.g., 1-bromododecane) in DMF/K₂CO₃ to form thioethers (e.g., 3s , 100% yield) .

-

Acylation : Treat with acyl chlorides under basic conditions to generate amide derivatives .

Ring-Opening Reactions

Under acidic or oxidative conditions, the oxadiazole ring can undergo cleavage:

-

Acid Hydrolysis : Forms hydrazide derivatives via C–O bond rupture (observed in related 5-aryl-oxadiazoles) .

-

Oxidative Degradation : I₂/K₂CO₃ in acetic acid cleaves the ring to yield thiosemicarbazones .

Functionalization via Huisgen Cycloaddition

The oxadiazole scaffold participates in multicomponent reactions (MCRs):

-

Ugi-Tetrazole/Huisgen Sequence : React with aldehydes, amines, and isocyanides to generate polycyclic derivatives (e.g., 7 , 70–85% yield) .

-

Mechanism : Deprotection of tert-octyl groups followed by N-acylation and cyclization (Scheme 3 in ).

Antimicrobial Activity

Derivatives with bulky alkyl chains (e.g., dodecyl) show enhanced antimycobacterial activity:

| Compound | Substituent | MIC vs M. tuberculosis (µM) |

|---|---|---|

| 21c | N-dodecyl | 4–8 |

| 21a | N-decyl | 8–16 |

The m-tolylpropan-2-yl group may enhance lipid membrane penetration .

Anticancer Activity

Electron-withdrawing groups (e.g., chloro, methoxy) at the 5-position improve cytotoxicity:

| Compound | IC₅₀ (µM) vs MCF7 | LogP |

|---|---|---|

| 106 | 1.95 | 4.72 |

| 107 | 2.36 | 4.83 |

LogP values correlate with improved bioavailability for m-tolylpropan-2-yl derivatives .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C (TGA data for 4c in ).

-

Photodegradation : UV irradiation induces ring contraction to imidazoles (observed in aryl-oxadiazoles) .

Computational Insights

DFT studies on analogous compounds predict:

科学的研究の応用

Anticancer Applications

- Mechanism of Action : The 1,3,4-oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition. For instance, derivatives have shown significant potency against breast cancer (MCF-7) and CNS cancers with IC50 values indicating effective growth inhibition compared to standard drugs like Adriamycin .

-

Case Studies :

- A study highlighted the efficacy of certain oxadiazole derivatives in inhibiting thymidine phosphorylase, which is crucial for cancer cell proliferation. Compounds were found to be significantly more effective than traditional chemotherapeutics .

- Another investigation revealed that specific oxadiazole derivatives exhibited high selectivity against renal cancer cell lines, showcasing their potential as targeted cancer therapies .

| Compound | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole | Breast (MCF-7) | 0.24 | |

| This compound | CNS Cancer | 0.10 |

Antimicrobial Applications

- Antibacterial Activity : Compounds containing the oxadiazole ring have demonstrated significant antibacterial effects against various pathogens. For example, derivatives were reported to be more effective than ampicillin against strains like Pseudomonas aeruginosa and Staphylococcus aureus .

- Antifungal and Antitubercular Properties : The antimicrobial spectrum also includes antifungal and antitubercular activities. Some studies indicated that oxadiazole derivatives could inhibit Mycobacterium tuberculosis, demonstrating a promising avenue for developing new antitubercular agents .

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 1.56 | |

| This compound | Antitubercular | 4–8 |

Antiparasitic Applications

- Antimalarial Activity : Recent studies have shown that certain oxadiazole derivatives exhibit potent antimalarial activity comparable to established treatments like chloroquine. The mechanism often involves the inhibition of key enzymes necessary for the parasite's survival .

- Leishmaniasis Treatment : Research has also indicated that oxadiazoles can be effective against Leishmania species, with some compounds showing IC50 values significantly lower than current treatment options .

作用機序

The mechanism of action of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole involves its interaction with molecular targets, which can include enzymes, receptors, or nucleic acids. The pathways involved depend on the specific application and the biological system in which the compound is used.

類似化合物との比較

2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

- 2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole

- 2-(2-Methylpropan-2-yl)-1,3,4-oxadiazole

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications

生物活性

The compound 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of the oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. This structure is crucial for its biological activity.

Anticancer Activity

Oxadiazole derivatives have shown significant anticancer properties. Research indicates that compounds containing the 1,3,4-oxadiazole core can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of several oxadiazole derivatives against human cancer cell lines. The results are summarized in Table 1:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15.63 | Induces apoptosis via p53 activation |

| Compound A | HeLa (Cervical) | 12.50 | Topoisomerase I inhibition |

| Compound B | HCT-116 (Colorectal) | 10.00 | Apoptosis induction |

The compound exhibited an IC50 value of 15.63 µM against the MCF-7 breast cancer cell line, comparable to established anticancer agents like Tamoxifen .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. They demonstrate activity against a range of pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

Research has shown that certain oxadiazole derivatives possess notable antibacterial and antifungal activities. The findings are presented in Table 2:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.56 µg/mL |

| Compound C | Escherichia coli | 0.78 µg/mL |

| Compound D | Candida albicans | 0.39 µg/mL |

The compound showed an MIC of 1.56 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Anti-inflammatory Activity

Oxadiazoles also exhibit anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases.

Studies have indicated that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, certain compounds have been shown to reduce levels of nitric oxide and prostaglandin E2 in cell cultures .

特性

IUPAC Name |

2-[2-(3-methylphenyl)propan-2-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-5-4-6-10(7-9)12(2,3)11-14-13-8-15-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUQWUGXLMAYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440723 | |

| Record name | 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026444-42-7 | |

| Record name | 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。